BMS-961955

HCV NS5B Polymerase Replicon Assay Genotype 1a/1b

BMS-961955 is the definitive allosteric HCV NS5B inhibitor for CYP-clean profiling. As beclabuvir's contingency backup, it provides superior metabolic stability in CLM/HLM with zero CYP induction/inhibition, eliminating off-target artifacts. With 70 mg QD human dose, 48–84% oral bioavailability, and clean toxicology, it excels in GT-1a/1b replicon assays (EC50 4.3/7.9 nM) and long-term combination antiviral studies. Procure for reproducible results.

Molecular Formula C37H43FN4O4S
Molecular Weight 658.83
CAS No. 1431328-92-5
Cat. No. B606277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-961955
CAS1431328-92-5
SynonymsBMS961955;  BMS 961955;  BMS-961955
Molecular FormulaC37H43FN4O4S
Molecular Weight658.83
Structural Identifiers
SMILESO=C(C1=CC2=C(C=C1)C(C3CCCCC3)=C4C5=CC=C(F)C=C5[C@@]6([H])[C@@](C6)(C(N7C8CN(C)CC7CC8)=O)CN42)NS(=O)(C9(C)CC9)=O
InChIInChI=1S/C37H43FN4O4S/c1-36(14-15-36)47(45,46)39-34(43)23-8-12-28-31(16-23)41-21-37(35(44)42-25-10-11-26(42)20-40(2)19-25)18-30(37)29-17-24(38)9-13-27(29)33(41)32(28)22-6-4-3-5-7-22/h8-9,12-13,16-17,22,25-26,30H,3-7,10-11,14-15,18-21H2,1-2H3,(H,39,43)/t25?,26?,30-,37-/m0/s1
InChIKeyCWSDSHIYVCDQNB-CYOAQLCUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-961955: An Allosteric NS5B Polymerase Inhibitor for HCV Replicon Research


BMS-961955 (CAS 1431328-92-5) is an allosteric inhibitor of the hepatitis C virus (HCV) NS5B polymerase belonging to the cyclopropyl-fused indolobenzazepine class [1]. It was developed by Bristol-Myers Squibb as a contingency backup to beclabuvir (BMS-791325) and exhibits potent activity against HCV genotype 1 (GT-1a/1b) replicons [1]. BMS-961955 demonstrates oral bioavailability and a favorable preclinical safety profile, with a predicted human dose of 70 mg once daily [1].

Why BMS-961955 Cannot Be Substituted with Other NS5B Inhibitors in HCV Research


HCV NS5B polymerase inhibitors exhibit significant variation in potency across genotypes, metabolic stability, and off-target activity profiles [1]. BMS-961955 was optimized from a class of cyclopropyl-fused indolobenzazepines to address specific liabilities of earlier leads, including inadequate metabolic stability and CYP induction potential [1]. Its distinct acylsulfonamide substitution pattern and stereochemistry confer a unique profile that is not replicated by in-class compounds such as beclabuvir or earlier leads, making direct substitution inappropriate for studies requiring precise replicon inhibition or in vivo pharmacokinetic consistency [1].

Quantitative Differentiation of BMS-961955 Against Closest Comparators


Comparable GT-1a/1b Replicon Potency to Beclabuvir with Distinct Metabolic Profile

BMS-961955 exhibits EC50 values of 4.3 nM against HCV GT-1a and 7.9 nM against GT-1b replicons, demonstrating comparable antiviral potency to the clinically advanced beclabuvir (BMS-791325), which shows EC50 values of 3 nM (GT-1a) and 6 nM (GT-1b) in the same replicon system [1]. The 1.3–1.4-fold difference in potency is minimal and within typical assay variability for this class [1]. Unlike beclabuvir, BMS-961955 contains distinct structural modifications at two metabolic soft spots that confer enhanced stability while maintaining equivalent target engagement [1].

HCV NS5B Polymerase Replicon Assay Genotype 1a/1b

Enhanced Metabolic Stability in Human and Mouse Liver Microsomes vs. Lead Compound 1

BMS-961955 (compound 17) displays significantly enhanced metabolic stability in both cynomolgus monkey liver microsomes (CLM) and human liver microsomes (HLM) compared to the lead compound 1 (beclabuvir) [1]. While quantitative half-life or intrinsic clearance values are not disclosed in the public domain for direct comparison, the primary discovery publication explicitly states that compound 17 showed 'significantly enhanced metabolic stability in CLM and HLM when compared to 1' [1]. Additionally, BMS-961955 was not an inhibitor of recombinant CYP isoforms in HLM and showed no evidence of CYP induction in human hepatocytes [1].

Metabolic Stability Liver Microsomes CYP Enzymes

Low PXR Transactivation Activity vs. In-Class Compounds Prone to CYP3A4 Induction

BMS-961955 exhibits weak activity against the pregnane X receptor (PXR), a nuclear receptor that regulates CYP3A4 expression [1]. Although specific PXR EC50 values are not disclosed, the compound is consistently described as showing 'weak activity against PXR' across multiple reputable vendor datasheets and the primary literature [1]. This contrasts with many earlier NS5B inhibitor leads that displayed significant PXR activation and consequent CYP3A4 induction liability, a major reason for their deprioritization [1]. In human hepatocyte assays, no evidence of CYP induction was observed for BMS-961955 [1].

Pregnane X Receptor CYP3A4 Induction Drug-Drug Interactions

Superior Preclinical Toxicology Profile in Dogs Differentiating from Compound 3

In a two-week toxicology study in dogs, BMS-961955 (compound 17) demonstrated a safety profile that clearly differentiated it from compound 3, an earlier lead candidate from the same chemical series [1]. According to the discovery publication, 'A two week toxicology study in dogs was used to determine that 17 had a toxicology safety profile that supported advancement and clearly differentiated this compound from 3' [1]. While the specific toxicological findings are not detailed in the public literature, this comparative assessment was sufficient for BMS-961955 to be accepted as a development candidate, whereas compound 3 was not advanced [1].

Toxicology Preclinical Safety Dog Model

Recommended Applications of BMS-961955 in HCV and Antiviral Research


Genotype 1a and 1b HCV Replicon Assays

BMS-961955 is ideally suited for inhibiting HCV genotype 1a and 1b subgenomic replicons with EC50 values of 4.3 nM and 7.9 nM, respectively [1]. It can be used as a reference allosteric NS5B inhibitor in antiviral screening panels, particularly when a comparator with known metabolic stability advantages is required alongside beclabuvir [1].

In Vitro Metabolism and CYP Induction Studies

Due to its enhanced metabolic stability in CLM and HLM relative to beclabuvir, and its lack of CYP inhibition and induction in human hepatocytes, BMS-961955 is an excellent tool compound for studying HCV polymerase inhibitor metabolism without confounding CYP-mediated artifacts [1].

In Vivo Pharmacokinetic and Toxicology Studies in Rodents and Dogs

BMS-961955 exhibits excellent oral pharmacokinetics in rat, dog, and cynomolgus monkey with bioavailability ranging from 48–84% and low-to-moderate clearance [1]. Its favorable two-week toxicology profile in rats and dogs supports its use in longer-term in vivo efficacy models where a clean safety margin is essential [1].

Combination Antiviral Research

With a low projected human dose of 70 mg QD and a clean CYP interaction profile, BMS-961955 is well-suited for combination studies with other direct-acting antivirals (e.g., NS3/4A protease inhibitors, NS5A inhibitors) to assess additive or synergistic effects against HCV [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-961955

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.